molecular formula C6H9ClN2O2 B2924551 Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 2095410-56-1

Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B2924551
CAS No.: 2095410-56-1
M. Wt: 176.6
InChI Key: VHEMEWSBILCYNX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride: is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the ester derivative. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride can undergo oxidation reactions to form corresponding pyrazole derivatives.

    Reduction: The compound can be reduced to form various reduced pyrazole derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

Chemistry: Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is also used in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the pyrazole derivative being studied.

Comparison with Similar Compounds

    Methyl 1H-pyrazole-3-carboxylate: A similar compound with a different substitution pattern on the pyrazole ring.

    Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: Another pyrazole derivative with an amino group at the 4-position.

    3-Methyl-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde group instead of a carboxylate ester.

Uniqueness: Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-methyl-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-3-7-8-5(4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEMEWSBILCYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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